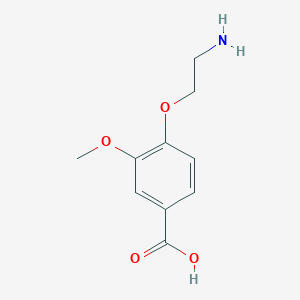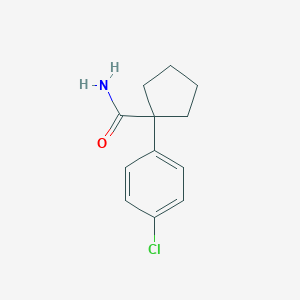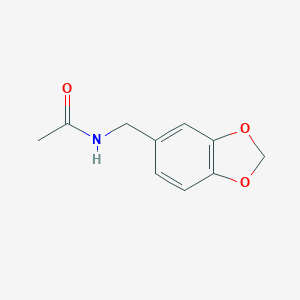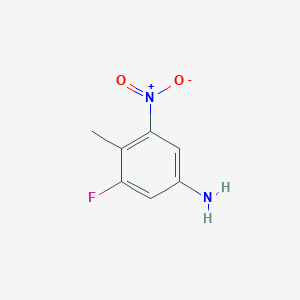
3-Fluoro-4-methyl-5-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-methyl-5-nitroaniline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of anilines and is used as a building block in the synthesis of various organic compounds. The chemical formula of 3-Fluoro-4-methyl-5-nitroaniline is C7H7FN2O2, and its molecular weight is 174.14 g/mol.
Mechanism Of Action
The mechanism of action of 3-Fluoro-4-methyl-5-nitroaniline is not well understood, but it is believed to act as a nucleophile in various chemical reactions. This compound can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides and acyl chlorides, to form new compounds. It can also react with other nucleophiles, such as amines and thiols, to form new compounds.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-methyl-5-nitroaniline have not been extensively studied. However, it has been shown to have low toxicity in animal studies, suggesting that it may be safe for use in scientific research. It is important to note that this compound should be handled with care and appropriate safety measures should be taken when working with it.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Fluoro-4-methyl-5-nitroaniline in lab experiments is its high purity and yield. This compound can be synthesized in large quantities with high purity, making it ideal for use in various organic synthesis reactions. However, one limitation of using this compound is its high cost, which may limit its use in some research applications.
Future Directions
There are several future directions for research on 3-Fluoro-4-methyl-5-nitroaniline. One area of research could be the development of new synthetic methods for this compound, which could improve its yield and reduce its cost. Another area of research could be the development of new applications for this compound in materials science and pharmaceuticals. Additionally, further studies on the biochemical and physiological effects of this compound could provide valuable insights into its potential uses in scientific research.
Synthesis Methods
The synthesis of 3-Fluoro-4-methyl-5-nitroaniline involves the reaction of 4-methyl-3-nitroaniline with fluorine gas in the presence of a catalyst. This reaction is carried out at high temperatures and pressures to ensure the complete conversion of the starting materials to the desired product. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.
Scientific Research Applications
3-Fluoro-4-methyl-5-nitroaniline has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. This compound has been used in the synthesis of inhibitors of protein kinases, which are important targets for cancer therapy. It has also been used in the synthesis of herbicides and insecticides, which are used in agriculture to control pests and weeds. Additionally, this compound has been used in the development of materials with unique optical and electronic properties.
properties
CAS RN |
6942-43-4 |
|---|---|
Product Name |
3-Fluoro-4-methyl-5-nitroaniline |
Molecular Formula |
C7H7FN2O2 |
Molecular Weight |
170.14 g/mol |
IUPAC Name |
3-fluoro-4-methyl-5-nitroaniline |
InChI |
InChI=1S/C7H7FN2O2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,9H2,1H3 |
InChI Key |
WXXRIHYZGAGTHV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1F)N)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1F)N)[N+](=O)[O-] |
Other CAS RN |
6942-43-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



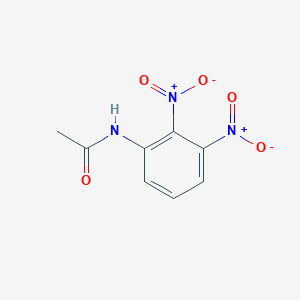
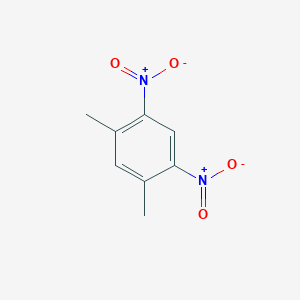
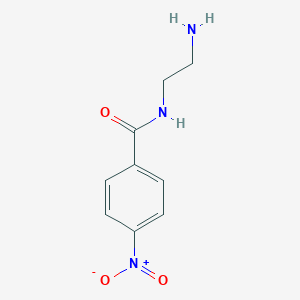
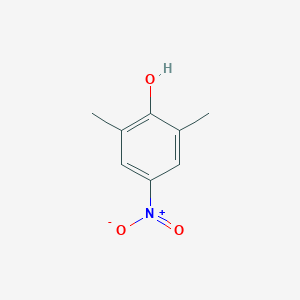
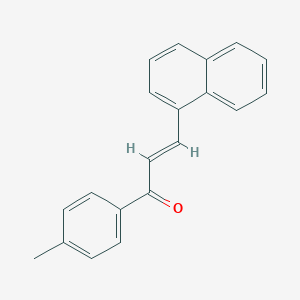
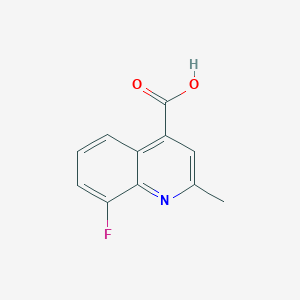
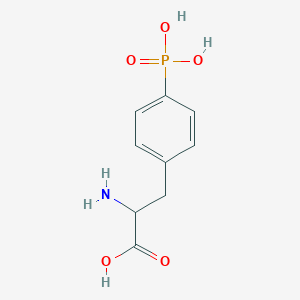
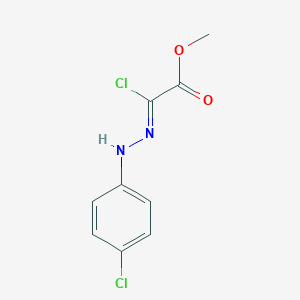
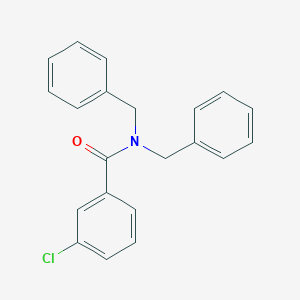
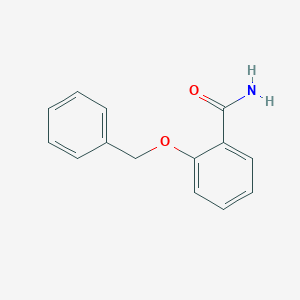
![1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]-](/img/structure/B181276.png)
